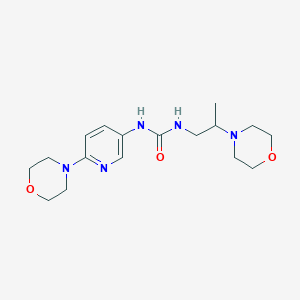![molecular formula C19H22N2O6S B7571672 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid, also known as DPC-423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of sulfonamide-based inhibitors, which are known to target various enzymes and receptors in the human body.
Scientific Research Applications
5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to inhibit the activity of several enzymes and receptors that are involved in the growth and proliferation of cancer cells, as well as the regulation of inflammation in the body. In addition, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid involves the inhibition of several enzymes and receptors, including carbonic anhydrases, matrix metalloproteinases, and the epidermal growth factor receptor. By inhibiting these targets, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid is able to disrupt various cellular processes, such as cell proliferation, migration, and invasion. In addition, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In addition, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been shown to inhibit the invasion and metastasis of cancer cells, which is a major cause of cancer-related deaths. In inflammatory models, 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid is its specificity for certain enzymes and receptors, which allows for targeted inhibition without affecting other cellular processes. This specificity also allows for the potential use of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid as a diagnostic tool for certain diseases. However, one of the limitations of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid is its potential toxicity, particularly at high doses. This toxicity has been observed in some in vivo models and should be taken into consideration when designing experiments using 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid.
Future Directions
There are several potential future directions for the study of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid and its potential side effects. Finally, the development of more potent and selective inhibitors based on the structure of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid could lead to the discovery of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(2,2-dimethylpropanoylamino)aniline. The final step involves the reaction of the resulting sulfonamide with sodium hydroxide to yield 5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid. This method has been reported in several research articles and has been optimized for high yield and purity.
properties
IUPAC Name |
5-[[3-(2,2-dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(2,3)18(24)20-12-6-5-7-13(10-12)21-28(25,26)14-8-9-16(27-4)15(11-14)17(22)23/h5-11,21H,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXRGTVUPGIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(4-fluoro-3-thiophen-2-ylphenyl)methyl]ethanamine](/img/structure/B7571648.png)
![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
![3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)